N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms.
Preparation Methods
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE can be achieved through various synthetic routes. One common method involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with appropriate primary amines under reflux conditions in acetonitrile . Another method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in acetone at 50°C . These methods highlight the versatility of pyrazole derivatives in synthetic chemistry.
Chemical Reactions Analysis
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including nucleophilic substitution and cyclocondensation reactions. The pyrazole nucleus can be synthesized using strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . These reactions often involve common reagents like hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions are typically pyrazole derivatives with diverse pharmacological activities.
Scientific Research Applications
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Pyrazole derivatives, including this compound, are known for their antileishmanial and antimalarial activities . They have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities, showing promising results against Leishmania aethiopica and Plasmodium berghei . Additionally, pyrazole derivatives are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Mechanism of Action
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with molecular targets and pathways in the body. Pyrazole derivatives are known to exert their effects through nucleophilic addition–elimination reactions with intermediates . The molecular docking studies have shown that these compounds can form hydrogen bonds with specific protein targets, enhancing their pharmacological activities .
Comparison with Similar Compounds
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE can be compared with other similar compounds, such as N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine and N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine . These compounds share the pyrazole ring structure but differ in their substituents and pharmacological activities. The uniqueness of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~,4-DIMETHYL-1-BENZENESULFONAMIDE lies in its specific substitution pattern and its potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-11-5-7-14(8-6-11)20(18,19)16(3)10-13-9-15-17(4)12(13)2/h5-9H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYHQVVLKVQHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(N(N=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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